
5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals known for their potential in various biological activities. The structure suggests it could have significant interactions with biological targets due to its unique combination of functional groups.
Synthesis Analysis
The synthesis of compounds related to 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid often involves multi-step chemical reactions, starting from simpler aromatic compounds. Methods may include reactions that introduce the fluorine and methoxy groups at specific positions on the aromatic ring, followed by the formation of the pyrrole ring and the introduction of the carboxylic acid group. A specific synthesis pathway could involve the Gewald synthesis technique, a versatile method for constructing pyrrole derivatives starting from ketones or aldehydes and involving cyclization reactions (Puthran et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using various spectroscopic techniques, including NMR, IR, and mass spectrometry, combined with X-ray crystallography. These techniques help confirm the positions of the substituents on the aromatic ring and the overall conformation of the molecule. The presence of hydrogen bonds, especially involving the carboxylic acid group, can significantly influence the compound's crystal packing and stability (Yeong et al., 2018).
科学的研究の応用
Synthesis and Chemical Reactions
The synthesis and reactions of related compounds provide insights into the chemical versatility and potential applications of 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid. For instance, Pimenova et al. (2003) explored the synthesis and reactions of a structurally related compound, leading to the formation of various fluorinated derivatives with potential utility in chemical synthesis and material science (Pimenova et al., 2003). Similarly, Puthran et al. (2019) synthesized novel Schiff bases using related compounds, exhibiting significant antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Puthran et al., 2019).
Antimicrobial and Antileukemic Activities
The synthesis of novel compounds based on the pyrrole framework has shown promising biological activities. Gowda et al. (2009) reported the synthesis of benzimidazole derivatives with potential chemotherapeutic properties, highlighting the anticancer potential of such compounds (Gowda et al., 2009). Additionally, Hublikar et al. (2019) synthesized pyrrole chalcone derivatives with significant antimicrobial properties, suggesting applications in antimicrobial therapy (Hublikar et al., 2019).
Material Science and Charge Storage Applications
The exploration of fluorinated polymers for charge storage materials showcases the potential of fluorinated pyrrole derivatives in material science. Wang et al. (2019) developed a high-performance poly(5-fluoroindole) demonstrating excellent electrochemical properties for supercapacitor applications, indicating the role of such compounds in enhancing energy storage technologies (Wang et al., 2019).
Crystal Structure Analysis for Drug Design
Ab initio crystal structure determination from synchrotron X-ray powder diffraction data of chain functionalized pyrroles, including derivatives closely related to the target compound, informs the drug design process by elucidating the molecular conformation and interactions critical for biological activity. Silva et al. (2012) demonstrated the application of this technique for antitumoral agents, highlighting the importance of structural analysis in the development of new therapeutics (Silva et al., 2012).
Safety and Hazards
特性
IUPAC Name |
5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-7-5-10(15-12(7)13(16)17)9-6-8(14)3-4-11(9)18-2/h3-6,15H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSGXEJFQRMAII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1)C2=C(C=CC(=C2)F)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

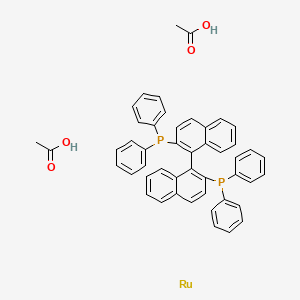
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-morpholinopropanamide](/img/structure/B2489105.png)

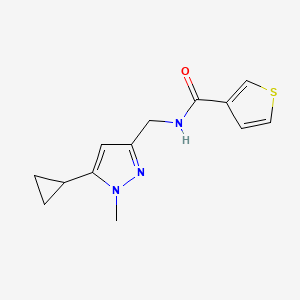
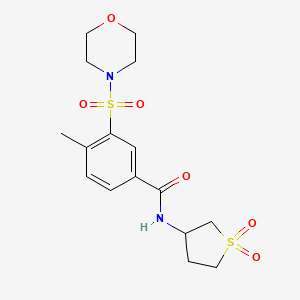
![6-methyl-2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2489111.png)
![[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2489112.png)
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

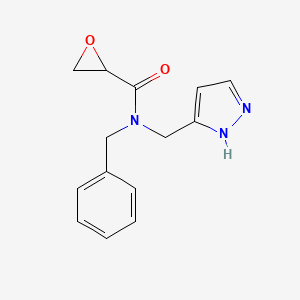
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2489122.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2489124.png)
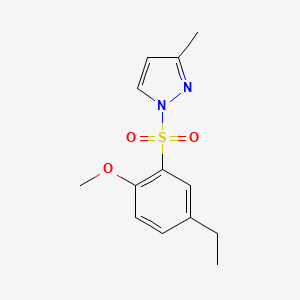
![2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2489127.png)